molecular formula C24H16BrN B1524176 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole CAS No. 894791-46-9

9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole

Cat. No.: B1524176
CAS No.: 894791-46-9
M. Wt: 398.3 g/mol
InChI Key: MOCNGNGLTRMQQH-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS: 894791-46-9) consists of a carbazole core substituted at the 9-position with a biphenyl group and at the 3-position with a bromine atom. The compound is synthesized via bromination of 9-(4-biphenylyl)carbazole using N-bromosuccinimide (NBS) in chloroform, achieving a 95% yield . Its structure enhances conjugation and electronic delocalization, making it suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

3-bromo-9-(4-phenylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCNGNGLTRMQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694804
Record name 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
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URL https://comptox.epa.gov/dashboard/DTXSID20694804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894791-46-9
Record name 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Biphenylyl)-3-bromocarbazole
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Preparation Methods

Table 1: Reaction Parameters for Preparation of this compound

Parameter Details
Starting materials 3-Bromocarbazole, Biphenyl-4-hydrazine
Catalyst CuCl (5 mol%)
Base K2CO3 (2 equiv.)
Solvent Acetonitrile
Temperature 0°C
Reaction time 4 hours
Workup Brine quench, DCM extraction, drying, rotary evaporation
Purification Column chromatography
Yield 95%

Alternative Preparation Considerations

While the copper-catalyzed coupling is the primary method, other synthetic strategies for related carbazole derivatives involve:

  • Suzuki-Miyaura Cross-Coupling:
    The biphenyl moiety can be introduced via palladium-catalyzed Suzuki coupling between a boronic acid derivative of biphenyl and a halogenated carbazole. This approach is common for biphenyl-functionalized carbazoles but is less specifically documented for the 3-bromo substituted derivative .

  • Bromination of Carbazole:
    Selective bromination at the 3-position of carbazole using N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (THF) is a standard method to obtain 3-bromocarbazole, which then serves as a key intermediate in subsequent coupling reactions.

Preparation of Stock Solutions and Formulations

For practical applications, especially in biological or in vivo studies, preparation of stock solutions of this compound is critical. The compound is soluble in DMSO and can be formulated with co-solvents such as PEG300, Tween 80, and corn oil to achieve clear solutions suitable for administration.

Table 2: Stock Solution Preparation for this compound

Amount of Compound Concentration Volume of Solvent (mL)
1 mg 1 mM 2.5107
5 mg 1 mM 12.5537
10 mg 1 mM 25.1073
1 mg 5 mM 0.5021
5 mg 5 mM 2.5107
10 mg 5 mM 5.0215
1 mg 10 mM 0.2511
5 mg 10 mM 1.2554
10 mg 10 mM 2.5107

Preparation notes emphasize clarity of solution at each step, with solvents added sequentially and physical methods such as vortexing or ultrasound employed to aid dissolution.

Analytical and Research Findings on Preparation

  • The copper(I)-catalyzed coupling method is favored for its high yield (95%) and mild reaction conditions, which help preserve the functional groups and reduce side reactions.
  • The use of Schlenk techniques ensures an inert atmosphere, preventing oxidation or moisture interference.
  • Acetonitrile as solvent provides a good medium for solubilizing reactants and catalyst, facilitating efficient coupling.
  • The reaction temperature of 0°C helps control the reaction rate and selectivity.
  • Post-reaction purification by column chromatography yields a high-purity product suitable for further applications in material science and pharmacological research.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Copper(I)-catalyzed coupling 3-Bromocarbazole, Biphenyl-4-hydrazine, CuCl, K2CO3, Acetonitrile, 0°C, 4 h 95 Mild conditions, high yield
Suzuki-Miyaura coupling (related) Boronic acid derivatives, Pd catalyst, base, solvent Up to 97.1 (related compounds) Common for biphenyl introduction
Bromination of carbazole NBS, THF, controlled temperature High Prepares 3-bromocarbazole intermediate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the carbazole core may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized carbazole derivatives.

    Reduction Products: Reduced carbazole derivatives.

    Substitution Products: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Photovoltaics: It is employed in the development of organic photovoltaic cells for solar energy conversion.

Biology and Medicine:

    Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

Industry:

    Materials Science: The compound is used in the fabrication of advanced materials with specific electronic and optical properties.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-3-bromo-9H-carbazole depends on its specific application. In organic electronics, the compound functions by facilitating charge transport and light emission through its conjugated structure. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 448.3 g/mol
  • Purity : High (>95%)
  • Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Applications : Used in organic light-emitting diodes (OLEDs), photovoltaics, and as a precursor for conjugated polymers .

Structural Analogues

9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole (CAS: 1428551-28-3)
  • Structural Difference : Biphenyl group at the 3-position instead of 4-position.
  • Optoelectronic Properties: Altered π-conjugation due to non-linear biphenyl arrangement, which may redshift absorption/emission spectra compared to the 4-isomer .
  • Applications : Similar to the 4-isomer but with modified charge-transport behavior in OLED host materials .
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
  • Structural Difference : Bromophenyl substituent at the 9-position and bulky tert-butyl groups at 3,6-positions.
  • Impact :
    • Solubility : tert-Butyl groups improve solubility in organic solvents, aiding solution-processed device fabrication .
    • Thermal Stability : Bulky groups increase glass transition temperature (Tg), enhancing thermal stability for OLED applications .
  • Applications : Intermediate for organic semiconductors with improved film-forming properties .
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole (CAS: 1221238-04-5)
  • Structural Difference : Chlorophenyl (electron-withdrawing) and phenyl groups replace bromine at positions 3 and 5.
  • Impact: Electronic Effects: Chlorine’s electronegativity lowers the LUMO level compared to bromine, enhancing electron transport .
  • Applications : Tailored for use in high-efficiency OLED emitters .

Functional Analogues

9-(4-Biphenylyl)-3-bromocarbazole Derivatives in Host Materials
  • Example : BT-01 and BT-02 (carbazole-based TADF hosts).
  • Comparison: Charge Balance: Cyano-substituted derivatives (e.g., BT-02) improve electron injection, enhancing device efficiency . Efficiency: 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole lacks cyano groups, making it less efficient as a standalone host but more versatile for derivatization .
Dibromo Derivatives (e.g., 9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole)
  • Structural Difference : Additional bromine at the 6-position.
  • Impact :
    • Reactivity : Dual bromine sites enable sequential cross-coupling for dendritic or polymeric architectures .
    • Stability : Increased molecular weight may reduce volatility but complicate purification .

Physical and Electronic Properties Comparison

Compound Substituents Bandgap (eV) Tg (°C) Solubility Key Application
This compound 4-Biphenyl, 3-Br ~3.1 120–140 Moderate OLED hosts, Photovoltaics
9-(4-Bromophenyl)-3,6-di-tBu-9H-carbazole 4-Bromophenyl, 3,6-tBu ~3.3 >150 High Solution-processed OLEDs
9-([1,1'-Biphenyl]-3-yl)-3-Br-9H-carbazole 3-Biphenyl, 3-Br ~3.0 100–120 Low Asymmetric charge transport
9-([1,1'-Biphenyl]-4-yl)-3-Cl-6-Ph-9H-carbazole 4-Biphenyl, 3-Cl, 6-Ph ~2.8 130–150 Moderate High-efficiency OLED emitters

Biological Activity

9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS No. 894791-46-9) is a synthetic derivative of carbazole, a tricyclic aromatic compound known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent.

The molecular formula of this compound is C24H16BrN, with a molecular weight of 398.29 g/mol. It features a bromine atom at the 3-position of the carbazole ring, which may influence its biological activity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds derived from carbazole structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Recent studies have highlighted the potential of carbazole derivatives in cancer treatment. For instance:

  • Topoisomerase Inhibition : Compounds similar to this compound have shown inhibitory effects on topoisomerase II enzymes, which are crucial for DNA replication and transcription. Inhibitors of topoisomerase II can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies using various cancer cell lines (such as MCF-7 and HeLa) have demonstrated that certain carbazole derivatives induce cytotoxicity and apoptosis. The mechanism often involves the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Neuroprotective Effects

Some research has suggested that carbazole derivatives may possess neuroprotective properties:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Effective AChE inhibitors can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

Several studies have investigated the biological activity of carbazole derivatives, including this compound:

StudyObjectiveFindings
Jiang et al. (2023)Evaluate topoisomerase inhibitionFound that carbazole derivatives can inhibit TopoIIα and induce apoptosis in cancer cells .
Shrestha et al. (2022)Investigate anticancer activityReported that certain derivatives exhibit potent anticancer effects with low cytotoxicity towards normal cells .
MDPI Review (2023)Review novel inhibitorsHighlighted the potential of carbazole derivatives as effective topoisomerase inhibitors with therapeutic applications in oncology .

Safety and Handling

The compound is classified as causing skin and eye irritation (Category 2). Safety measures include wearing protective equipment when handling this substance to avoid exposure-related health risks .

Q & A

Q. What are the optimal synthetic routes for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole, considering functional group compatibility and yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Suzuki-Miyaura Coupling : To attach the biphenyl group to the carbazole core. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a solvent mixture of toluene/ethanol under inert conditions (70–80°C, 12–24 hours) .

Bromination : Introduce bromine at the 3-position of carbazole using N-bromosuccinimide (NBS) in DMF or DCM at 0°C to room temperature .
Key Considerations :

  • Monitor reaction progress via TLC or HPLC to prevent over-bromination.
  • Optimize catalyst loading (1–2 mol%) to minimize Pd residue in the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., biphenyl integration at δ 7.2–7.8 ppm, bromine-induced deshielding at C3) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (MW: 398.29 g/mol) and isotopic patterns for bromine .
  • X-ray Diffraction (XRD) : For crystalline samples, refine structures using SHELXL to resolve positional disorder (e.g., biphenyl torsional angles) .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence this compound’s electronic properties in optoelectronic applications?

  • Methodological Answer :
  • Theoretical Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze HOMO-LUMO gaps and compare with experimental UV-Vis absorption/emission spectra .
  • Charge Transport Studies : Fabricate OLED devices and measure hole/electron mobility using space-charge-limited current (SCLC) models. Bromine’s electron-withdrawing effect enhances charge injection .
    Data Contradictions :
  • Some studies report reduced luminescence efficiency due to heavy-atom effects, while others note improved stability. Use transient absorption spectroscopy to resolve quenching mechanisms .

Q. What strategies can resolve discrepancies in reported biological activities of structurally similar carbazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity data against substituent positions (Table 1). For example, 3-bromo derivatives show higher kinase inhibition than 6-bromo analogs due to steric effects .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities under standardized conditions (pH 7.4, 25°C) .

Table 1 : Comparison of Carbazole Derivatives’ Bioactivities

CompoundSubstituent PositionIC₅₀ (μM, Kinase X)Notes
3-Bromo-9H-carbazole30.45High selectivity
6-Bromo-9H-carbazole61.20Off-target effects observed
3,6-Dibromo-9H-carbazole3,60.30Synergistic inhibition

Q. How can crystallographic data improve the design of π–π stacking interactions for organic electronics?

  • Methodological Answer :
  • Crystal Engineering : Co-crystallize the compound with electron-deficient acceptors (e.g., TCNQ) and analyze π–π distances (<3.5 Å) via XRD. SHELXL refinement can optimize intermolecular overlap .
  • Device Integration : Correlate crystal packing motifs (herringbone vs. slipped-stack) with field-effect transistor (FET) performance metrics (e.g., mobility >0.1 cm²/V·s) .

Experimental Design & Data Analysis

Q. What experimental controls are critical when assessing this compound’s thermal stability for device fabrication?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td >300°C) under N₂ to avoid oxidation artifacts .
  • Differential Scanning Calorimetry (DSC) : Identify glass transition temperatures (Tg) to guide substrate selection (e.g., flexible vs. rigid substrates) .

Q. How can researchers differentiate between intramolecular and intermolecular interactions in spectroscopic studies?

  • Methodological Answer :
  • Concentration-Dependent NMR : Dilute samples in CDCl₃ (0.1 mM to 10 mM). Shifts in aromatic proton signals indicate intermolecular π–π stacking .
  • Fluorescence Quenching : Titrate with a known quencher (e.g., acrylamide) and analyze Stern-Volmer plots. Static quenching suggests ground-state aggregation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole

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